1-Pyrrolidinepropanoic acid, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinepropanoic acid, phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring attached to a propanoic acid moiety, which is further esterified with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrrolidinepropanoic acid, phenyl ester typically involves the esterification of 1-Pyrrolidinepropanoic acid with phenol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through techniques like distillation or crystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Pyrrolidinepropanoic acid, phenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-Pyrrolidinepropanoic acid and phenol.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, where the phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Hydrolysis: 1-Pyrrolidinepropanoic acid and phenol.
Reduction: 1-Pyrrolidinepropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
1-Pyrrolidinepropanoic acid, phenyl ester has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanoic acid, phenyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active 1-Pyrrolidinepropanoic acid, which can then interact with specific receptors or enzymes in biological systems. The phenyl group may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Phenylpropanoic acid esters: Compounds with similar ester functional groups but different alkyl or aryl substituents.
Uniqueness: 1-Pyrrolidinepropanoic acid, phenyl ester is unique due to the combination of the pyrrolidine ring and phenyl ester moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
565177-58-4 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
phenyl 3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C13H17NO2/c15-13(8-11-14-9-4-5-10-14)16-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI Key |
YBARRMMPBVTJQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.